![molecular formula C20H20BrN3O2 B5062592 1-(4-bromophenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione](/img/structure/B5062592.png)
1-(4-bromophenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione
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Overview
Description
1-(4-bromophenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione, commonly referred to as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP is a pyrrolidine derivative that possesses a unique chemical structure, which makes it an attractive target for drug discovery and development.
Scientific Research Applications
BPP has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects. BPP has also been investigated for its potential use in the treatment of various neurological disorders, such as epilepsy and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of BPP is not fully understood, but it is believed to act through modulation of the GABAergic system. BPP has been shown to increase the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. This leads to an overall decrease in neuronal excitability and a reduction in seizure activity.
Biochemical and Physiological Effects:
BPP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. BPP has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of BPP is its relatively simple synthesis method, which makes it readily available for laboratory experiments. BPP has also been shown to have low toxicity in animal studies, which makes it a potentially safe candidate for further development. However, one of the limitations of BPP is its poor solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several potential future directions for BPP research. One area of interest is the development of BPP analogs with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of BPP's potential use in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of BPP and its potential side effects.
Synthesis Methods
The synthesis of BPP involves the reaction of 4-bromobenzaldehyde, 4-phenyl-1,2,3,6-tetrahydropyridine, and succinic anhydride in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate and subsequent cyclization to form the pyrrolidine ring. The final product is obtained after purification by column chromatography.
properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c21-15-6-8-17(9-7-15)24-19(25)14-18(20(24)26)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,18H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXFXTUWBKZIKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
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